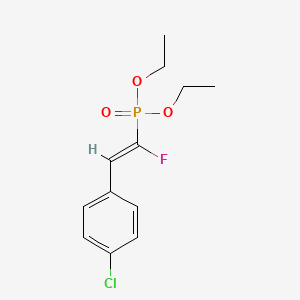

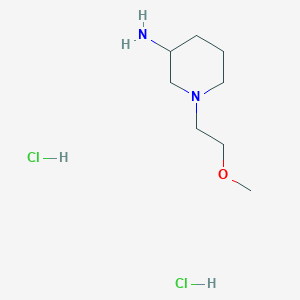

diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate is an organophosphorus compound. It belongs to the class of organic compounds known as phosphonic acid diesters. These compounds contain a diester derivative of phosphonic acid, with the general structure ROP(=O)OR’ (R,R’ = organyl group) .

Synthesis Analysis

The synthesis of phosphonates often begins with phosphorous acid, exploiting its reactive P−H bond . A two-step procedure involving a transesterification between a diol and diethyl phosphite followed by a palladium-catalyzed coupling of the so-obtained cyclic phosphite with vinyl bromide can yield vinyl phosphonates . A copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can deliver products of a P-C bond formation in high yields within a short reaction time .Molecular Structure Analysis

Phosphonates feature tetrahedral phosphorus centers. They are structurally closely related to (and often prepared from) phosphorous acid . The molecular structure of diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate is not directly available from the search results.Chemical Reactions Analysis

Phosphonates undergo various chemical reactions. For instance, a prevalent palladium catalyst can achieve a quantitative cross-coupling of various H-phosphonate diesters with aryl and vinyl halides . The reactions occur with retention of configuration at the phosphorus center and in the vinyl moiety . A copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids can yield aryl phosphonates .Physical And Chemical Properties Analysis

Phosphonic acids, typically handled as salts, are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . The specific physical and chemical properties of diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate are not directly available from the search results.Safety and Hazards

While specific safety data for diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate is not available, general safety precautions for handling phosphonates include ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation . They may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Phosphonates have found a wide range of applications in agricultural, medicinal, technical, and synthetic chemistry . They are involved in the global phosphorus cycle and in oceanic methane production . Future research could focus on the development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds .

properties

IUPAC Name |

1-chloro-4-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClFO3P/c1-3-16-18(15,17-4-2)12(14)9-10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQNZCRNLJPTCM-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=CC1=CC=C(C=C1)Cl)F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C(=C/C1=CC=C(C=C1)Cl)/F)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

diethyl (Z)-(2-(4-chlorophenyl)-1-fluorovinyl)phosphonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

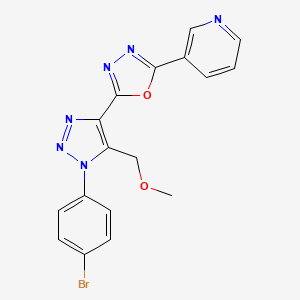

![2-((2-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2469411.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide](/img/structure/B2469412.png)

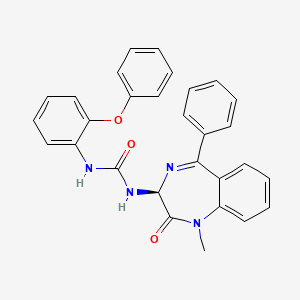

![(2Z)-N-(4-methoxyphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2469415.png)

![5-[(Diethylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B2469417.png)

![N-(4-methoxybenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B2469420.png)

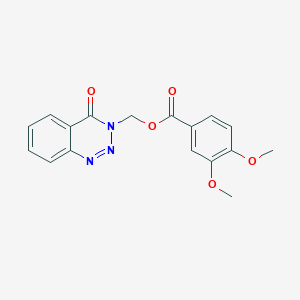

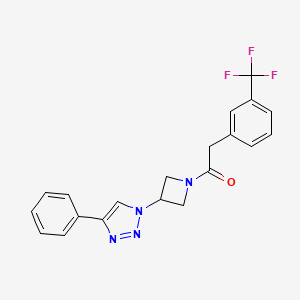

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2469424.png)

![3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2469426.png)

![(1-Methoxycyclopropyl)methyl (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2469428.png)

![3-[(Tert-butyldiphenylsilyl)oxy]-3-methylazetidine](/img/structure/B2469432.png)